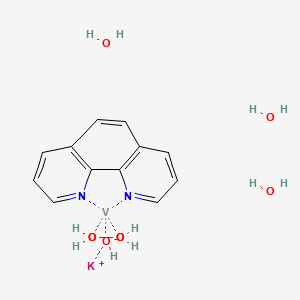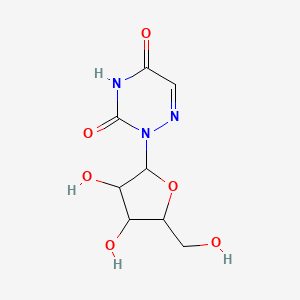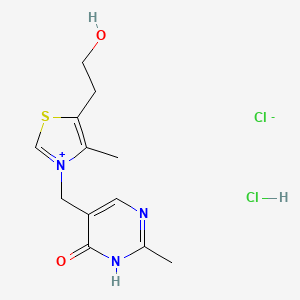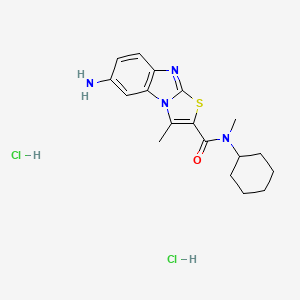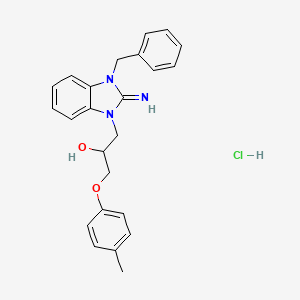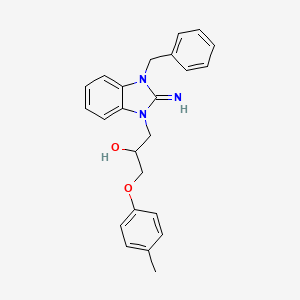![molecular formula C12H11N5O B1663161 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine CAS No. 954143-48-7](/img/structure/B1663161.png)
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
描述
The compound “4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine” belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine . It is a small molecule with the chemical formula C12H11N5O .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, related compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring (a 5-membered ring consisting of four carbon atoms and one nitrogen atom) fused to a pyridine (a 6-membered ring consisting of five carbon atoms and one nitrogen center) .Physical And Chemical Properties Analysis
The compound has an average weight of 241.2486 and a monoisotopic weight of 241.096359999 . It is a solid at room temperature .科学研究应用
Antifungal Properties
A study by Jafar et al. (2017) demonstrated the antifungal effect of pyrimidine derivatives, including compounds similar to 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine, against fungi like Aspergillus terreus and Aspergillus niger. This research highlights the potential use of these compounds as antifungal agents.
Chemical Characterization and Synthesis
Chemical characterization and synthesis studies have been conducted on related compounds. For example, a 2010 study by Sørum et al. focused on the NMR data of N‐substituted pyrimidin-4-amines, contributing to a deeper understanding of their chemical properties. Similarly, Khashi et al. (2015) described the synthesis of pyrrolopyrimidines, showcasing the methods for creating these complex molecules.
Development of Novel Compounds
Researchers have been actively involved in developing novel compounds based on pyrimidine structures. For instance, Zanatta et al. (2005) worked on the design and synthesis of trichloromethylated pyrimidin-2-ones, which could serve as precursors or analogs to 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine.
Antimicrobial Activity
A study by Mohamed et al. (2009) highlighted the synthesis of pyrrole and pyrrolopyrimidine derivatives with potent antimicrobial activity. This indicates the potential of pyrimidine derivatives in developing new antimicrobial agents.
Receptor Antagonists
Research by Hess et al. (2000) on pyrrolopyrimidine-4-amines revealed their high affinity and selectivity for A(1) adenosine receptors, suggesting their use in receptor-targeted therapies.
Structural and Theoretical Studies
Theoretical and structural studies, like the one conductedby Zhang et al. (2018), on compounds like 4-chloro-6-methoxypyrimidine-2-amine, provide insights into the molecular interactions and properties of pyrimidine derivatives. These studies are crucial for understanding the chemical and physical behaviors of these compounds in various applications.
Synthesis and Biological Evaluation
Research on the synthesis and biological evaluation of pyrimidine derivatives, as seen in the work of Mallikarjunaswamy et al. (2013), explores their potential use in medical and biological fields, particularly their antibacterial and antifungal properties.
Antibacterial Agents
The study by Abdel-Mohsen and Geies (2009) on the synthesis of pyrrolopyridines and pyridopyrimidines highlighted their potential as antibacterial agents. This aligns with the ongoing research interest in developing new antibacterial compounds.
Docking Studies
The docking studies conducted by Bommeraa et al. (2019) on pyrrolopyrimidine derivatives demonstrate the importance of computational methods in understanding the interaction of these compounds with biological targets.
安全和危害
未来方向
属性
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine | |
CAS RN |
954143-48-7 | |
| Record name | Meriolin 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERIOLIN 3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



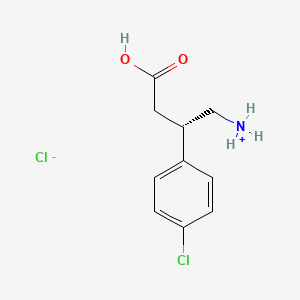
![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)
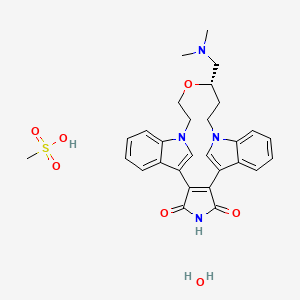
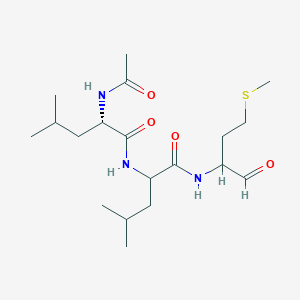
![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
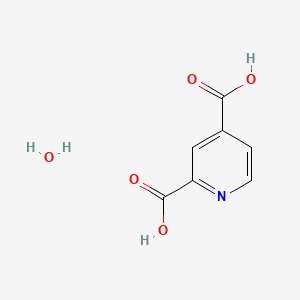
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
